molecular formula C15H11NO5 B6400414 4-(3-Acetylphenyl)-2-nitrobenzoic acid, 95% CAS No. 1262006-21-2

4-(3-Acetylphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6400414
CAS RN: 1262006-21-2
M. Wt: 285.25 g/mol
InChI Key: SWGUPVXLFXISTQ-UHFFFAOYSA-N
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Description

4-(3-Acetylphenyl)-2-nitrobenzoic acid, 95% (4-APN), is a synthetic organic compound used in a variety of applications, including drug discovery, drug development, and laboratory experiments. 4-APN is a nitrobenzoic acid derivative and is known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. 4-APN is also used as a reagent in the synthesis of various compounds, including pharmaceuticals and food additives.

Scientific Research Applications

4-(3-Acetylphenyl)-2-nitrobenzoic acid, 95% is a widely used reagent in scientific research, particularly in drug discovery and drug development. It is used as a substrate in enzyme assays, as a ligand in receptor binding assays, and as a starting material in the synthesis of various compounds. 4-(3-Acetylphenyl)-2-nitrobenzoic acid, 95% has also been used in the study of various biological processes, such as protein-protein interactions, signal transduction, and apoptosis.

Mechanism of Action

4-(3-Acetylphenyl)-2-nitrobenzoic acid, 95% is known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. The exact mechanism of action of 4-(3-Acetylphenyl)-2-nitrobenzoic acid, 95% is not yet fully understood, however, it is believed to involve the inhibition of certain enzymes and/or binding to specific receptors. For example, 4-(3-Acetylphenyl)-2-nitrobenzoic acid, 95% has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Additionally, 4-(3-Acetylphenyl)-2-nitrobenzoic acid, 95% has been shown to bind to the estrogen receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
4-(3-Acetylphenyl)-2-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have demonstrated that 4-(3-Acetylphenyl)-2-nitrobenzoic acid, 95% can inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of inflammatory mediators. In vivo studies have shown that 4-(3-Acetylphenyl)-2-nitrobenzoic acid, 95% can reduce inflammation, reduce tumor growth, and reduce the severity of certain diseases. Additionally, 4-(3-Acetylphenyl)-2-nitrobenzoic acid, 95% has been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

4-(3-Acetylphenyl)-2-nitrobenzoic acid, 95% is a widely used reagent in scientific research and has a variety of advantages and limitations for lab experiments. The main advantage of using 4-(3-Acetylphenyl)-2-nitrobenzoic acid, 95% is that it is relatively inexpensive and easy to obtain. Additionally, 4-(3-Acetylphenyl)-2-nitrobenzoic acid, 95% is a stable compound and can be stored for long periods of time without significant degradation. However, 4-(3-Acetylphenyl)-2-nitrobenzoic acid, 95% is also limited in that it can be toxic at high concentrations and can cause adverse reactions in some individuals.

Future Directions

There are a variety of potential future directions for 4-(3-Acetylphenyl)-2-nitrobenzoic acid, 95% research. One potential direction is the development of new synthetic methods for the production of 4-(3-Acetylphenyl)-2-nitrobenzoic acid, 95%. Additionally, further research into the biochemical and physiological effects of 4-(3-Acetylphenyl)-2-nitrobenzoic acid, 95% could lead to the development of new therapeutic agents. Additionally, further research into the mechanism of action of 4-(3-Acetylphenyl)-2-nitrobenzoic acid, 95% could lead to the development of novel drugs with improved efficacy and safety. Finally, further research into the potential applications of 4-(3-Acetylphenyl)-2-nitrobenzoic acid, 95% could lead to the development of new synthetic compounds with improved properties.

Synthesis Methods

4-(3-Acetylphenyl)-2-nitrobenzoic acid, 95% can be synthesized from 3-acetylphenol and nitrobenzene by a two-step reaction. First, 3-acetylphenol is treated with nitrobenzene in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 4-(3-acetylphenyl)-2-nitrobenzoic acid. The second step involves the purification of the product by recrystallization or column chromatography. The resulting product is a white crystalline solid with a purity of 95%.

properties

IUPAC Name

4-(3-acetylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c1-9(17)10-3-2-4-11(7-10)12-5-6-13(15(18)19)14(8-12)16(20)21/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGUPVXLFXISTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689758
Record name 3'-Acetyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262006-21-2
Record name 3'-Acetyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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